Sodium lauryl sulfoacetate

Descripción general

Descripción

El lauril sulfato de sodio es un compuesto orgánico comúnmente utilizado como surfactante aniónico en varios productos de limpieza e higiene. Es conocido por su capacidad para crear una espuma abundante y a menudo se encuentra en productos para el cuidado personal como champús, bombas de baño y limpiadores faciales. A diferencia de otros surfactantes, el lauril sulfato de sodio se deriva del aceite de coco, lo que lo convierte en una alternativa más suave que es menos probable que cause irritación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El lauril sulfato de sodio se sintetiza mediante la reacción del alcohol laurílico con el ácido sulfoacético. El proceso implica la esterificación del alcohol laurílico con ácido sulfoacético, seguida de la neutralización con hidróxido de sodio para formar el producto final. Las condiciones de reacción generalmente incluyen el mantenimiento de una temperatura y un pH controlados para garantizar un rendimiento y una pureza óptimos .

Métodos de producción industrial: En entornos industriales, la producción de lauril sulfato de sodio implica procesos de esterificación y neutralización a gran escala. Las materias primas, alcohol laurílico y ácido sulfoacético, reaccionan en grandes reactores bajo condiciones controladas. El producto resultante se purifica luego mediante filtración y cristalización para obtener lauril sulfato de sodio en su forma deseada .

Análisis De Reacciones Químicas

Stability Under Environmental Conditions

Reactivity with Biological Molecules

-

Protein Denaturation :

this compound disrupts lipid-protein interactions in cell membranes, leading to protein denaturation . This is attributed to its amphiphilic structure, which inserts into lipid bilayers and solubilizes membrane components . -

Enzyme Inhibition :

In vitro studies show inhibition of epidermal enzymes (e.g., catalase) at concentrations >2%, correlating with irritation potential .

Interactions with Ionic Compounds

-

Hard Water Reactivity :

Reacts with Ca²⁺/Mg²⁺ ions to form insoluble salts, reducing foaming capacity . -

Synergistic Effects :

Enhances foam stability when combined with nonionic surfactants (e.g., cocamide DEA) by reducing surface tension synergistically .

Oxidation and Degradation Pathways

-

Photodegradation :

Exposure to UV light accelerates decomposition, producing sulfonic acid derivatives and carbon dioxide . -

Thermal Degradation :

At temperatures >150°C, breaks down into sodium sulfate (Na₂SO₄), lauryl alcohol, and acetic acid derivatives .

Environmental Fate

| Parameter | Value/Outcome | Source |

|---|---|---|

| Biodegradability | 85% degradation within 28 days (OECD 301F) . | |

| Aquatic Toxicity | LC₅₀ (fish) = 4.2 mg/L; EC₅₀ (algae) = 1.9 mg/L . |

Reactivity in Cosmetic Formulations

-

pH-Dependent Solubility :

Precipitates in acidic formulations (pH <5) but remains soluble in neutral-to-alkaline systems (pH 6–9) . -

Interaction with Preservatives :

Binds to cationic preservatives (e.g., benzalkonium chloride), reducing antimicrobial efficacy .

Comparative Reactivity with Sodium Lauryl Sulfate (SLS)

Limitations in Reactivity Data

Aplicaciones Científicas De Investigación

Overview

Sodium lauryl sulfoacetate (SLSA) is an anionic surfactant derived from coconut and palm oils. It is commonly used in personal care products, pharmaceuticals, and industrial applications due to its surfactant properties, which include emulsification, foaming, and cleansing. This article explores the scientific research applications of SLSA, focusing on its safety, efficacy, and various uses across different industries.

Cosmetic and Personal Care Products

SLSA is widely utilized in cosmetics and personal care formulations such as shampoos, body washes, and facial cleansers. Its ability to produce rich lather while being milder than traditional surfactants like sodium lauryl sulfate (SLS) makes it a preferred choice for sensitive skin formulations.

Safety Assessments

- Irritation Potential : Studies indicate that SLSA exhibits lower irritation potential compared to SLS. A concentration of 0.2% SLSA was tested on guinea pigs, showing mild irritation but significantly less than that observed with higher concentrations of SLS .

- Toxicological Studies : In acute oral toxicity studies involving rats, a 12% solution of SLSA was found to be slightly toxic, but no severe adverse effects were reported at lower concentrations .

Pharmaceutical Applications

SLSA is also employed in pharmaceutical formulations due to its surfactant properties that enhance drug solubility and bioavailability.

Case Studies

- Topical Drug Delivery : Research has shown that SLSA can act as a penetration enhancer in topical formulations, improving the delivery of active pharmaceutical ingredients through the skin barrier . Its use in gels and creams has been documented to facilitate deeper penetration of drugs into the dermal layers.

- Formulation Stability : The incorporation of SLSA in pharmaceutical emulsions has demonstrated improved stability and consistency of the product over time .

Industrial Applications

Beyond cosmetics and pharmaceuticals, SLSA finds applications in various industrial sectors.

Cleaning Products

SLSA is used as a key ingredient in cleaning agents due to its effective emulsifying properties. It helps in breaking down oils and dirt, making it suitable for household cleaners and industrial detergents.

Food Industry

In food processing, SLSA can be utilized as an emulsifier to maintain product consistency. Its ability to stabilize emulsions is beneficial in products like sauces and dressings.

Environmental Considerations

This compound is considered biodegradable, making it a more environmentally friendly alternative compared to other synthetic surfactants. Its breakdown products are less harmful to aquatic life, aligning with current trends toward sustainable chemical use.

Comparative Analysis of Surfactants

The following table summarizes the characteristics of this compound compared to other common surfactants:

| Property | This compound | Sodium Lauryl Sulfate | Cocamidopropyl Betaine |

|---|---|---|---|

| Skin Irritation Potential | Low | Moderate | Low |

| Foaming Ability | High | Very High | Moderate |

| Biodegradability | Yes | Yes | Yes |

| Primary Use | Cosmetics | Cosmetics | Mild Cleansers |

Mecanismo De Acción

El lauril sulfato de sodio ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial de las soluciones acuosas, lo que le permite emulsionar eficazmente los aceites y dispersar la suciedad y los residuos. En aplicaciones farmacéuticas, actúa como un agente humectante, facilitando la penetración del agua en las heces, por lo que se afloja y se promueven las evacuaciones intestinales .

Compuestos similares:

Lauril sulfato de sodio: Un surfactante más fuerte que se encuentra comúnmente en productos de limpieza. Es conocido por sus fuertes propiedades espumantes, pero puede causar irritación de la piel.

Lauril éter sulfato de sodio: Una alternativa más suave al lauril sulfato de sodio, a menudo utilizada en productos para el cuidado personal.

Coco sulfato de sodio: Derivado del aceite de coco, similar al lauril sulfato de sodio, pero con diferentes propiedades surfactantes.

Singularidad: El lauril sulfato de sodio se destaca por su naturaleza suave y su eficacia como surfactante. Su mayor tamaño molecular evita que penetre profundamente en la piel, lo que reduce el riesgo de irritación y lo hace adecuado para tipos de piel sensibles y productos para niños .

Comparación Con Compuestos Similares

Sodium lauryl sulfate: A harsher surfactant commonly found in cleaning products. It is known for its strong foaming properties but can cause skin irritation.

Sodium laureth sulfate: A milder alternative to sodium lauryl sulfate, often used in personal care products.

Sodium coco sulfate: Derived from coconut oil, similar to sodium lauryl sulfoacetate, but with different surfactant properties.

Uniqueness: this compound stands out due to its gentle nature and effectiveness as a surfactant. Its larger molecular size prevents it from penetrating the skin deeply, reducing the risk of irritation and making it suitable for sensitive skin types and children’s products .

Actividad Biológica

Sodium lauryl sulfoacetate (SLSA) is a surfactant primarily used in personal care and cosmetic products due to its ability to create foam and enhance cleansing properties. While it is often compared to sodium lauryl sulfate (SLS), SLSA has distinct biological activities and safety profiles that merit detailed exploration. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is an anionic surfactant derived from lauric acid. It possesses a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oils. This duality facilitates its role in emulsifying and solubilizing substances, making it effective in various formulations.

Mechanisms of Action:

- Surfactant Activity: SLSA disrupts cell membranes by reducing surface tension, which can lead to cell lysis at high concentrations.

- Protein Interaction: It can alter protein conformation, affecting enzyme activity and potentially leading to cellular stress responses .

In Vitro Studies

- Cell Membrane Disruption:

- Antimicrobial Activity:

In Vivo Studies

- Toxicological Assessments:

-

Environmental Impact:

- Research on aquatic organisms like Mytilus galloprovincialis demonstrated that exposure to SLSA led to oxidative stress responses, including changes in antioxidant enzyme activities. These findings highlight the need for careful consideration of its environmental persistence and effects on non-target organisms .

Case Study 1: Cosmetic Formulations

In a formulation study involving shampoos containing SLSA, researchers noted improved foaming properties without the harsh irritation commonly associated with SLS. Consumer feedback indicated higher satisfaction levels regarding skin feel post-use, supporting the hypothesis that SLSA is a gentler alternative .

Case Study 2: Medical Applications

SLSA has been evaluated as a potential agent in drug delivery systems due to its ability to enhance permeability across biological membranes. In studies involving transdermal drug delivery, formulations containing SLSA improved drug absorption compared to controls without surfactants .

Data Tables

| Parameter | This compound | Sodium Lauryl Sulfate |

|---|---|---|

| Chemical Structure | Anionic surfactant | Anionic surfactant |

| Irritation Potential | Low | High |

| Antimicrobial Activity | Moderate | High |

| Environmental Toxicity | Moderate | High |

| Applications | Cosmetics, Drug Delivery | Cosmetics, Industrial Use |

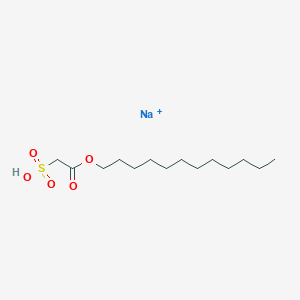

Propiedades

Número CAS |

1847-58-1 |

|---|---|

Fórmula molecular |

C14H28O5S.Na C14H28NaO5S |

Peso molecular |

331.43 g/mol |

Nombre IUPAC |

sodium;2-dodecoxy-2-oxoethanesulfonate |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |

Clave InChI |

MCNJOIMMYWLFBA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCOC(=O)CS(=O)(=O)O.[Na] |

Color/Form |

Powder White flake, powde |

Densidad |

Specific gravity: 0.55 |

Key on ui other cas no. |

1847-58-1 |

Descripción física |

White solid; [HSDB] |

Pictogramas |

Corrosive; Irritant |

Solubilidad |

In water, 3.5 g/100 mL (no temperature provided) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.